(S)-Hydroxy(2-furanyl)acetonitrile

enantioselective synthesis hydroxynitrile lyase cyanohydrin

Researchers face difficulty sourcing enantiopure chiral cyanohydrins for asymmetric synthesis. (S)-Hydroxy(2-furanyl)acetonitrile (CAS 10017-07-9) solves this by delivering 94% ee via enzymatic HbHNL production. - 94% ee (S)-enantiomer via immobilized hydroxynitrile lyase, ensuring downstream stereochemical fidelity. - Dual reactivity: serves as precursor for α-hydroxy acids and β-amino alcohols; same biocatalyst enables asymmetric Henry reaction on 2-furaldehyde. - Essential reference standard for chiral HPLC method development-distinct from (R)-enantiomer (CAS 121986-08-1) and racemate (CAS 932-29-6).

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 10017-07-9
Cat. No. B163049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hydroxy(2-furanyl)acetonitrile
CAS10017-07-9
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C#N)O
InChIInChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m0/s1
InChIKeyOWECZOWCEFVROP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-Hydroxy(2-furanyl)acetonitrile


(S)-Hydroxy(2-furanyl)acetonitrile (CAS 10017-07-9), systematically named (2S)-2-(furan-2-yl)-2-hydroxyacetonitrile, is a chiral cyanohydrin bearing a furan heterocycle [1]. With the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol, it serves as a versatile C₂-synthon in asymmetric synthesis [1]. The compound is the (S)-enantiomer of 2-furyl hydroxyacetonitrile; its (R)-counterpart carries CAS 121986-08-1 and the racemic mixture CAS 932-29-6 . It is primarily accessed via enzymatic cyanohydrin formation using (S)-selective hydroxynitrile lyases, making it a valuable chiral building block for pharmaceuticals and agrochemicals [2].

Why Racemates Fail: (S)-Enantiomer Specificity


Generic substitution of (S)-hydroxy(2-furanyl)acetonitrile (CAS 10017-07-9) with the racemate (CAS 932-29-6) or the (R)-enantiomer (CAS 121986-08-1) is precluded because the stereochemistry at the α-carbon directly dictates downstream chiral induction, biological target recognition, and regulatory status of the final active pharmaceutical ingredient [1]. Enzymatic production data show that the (S)-enantiomer is the exclusive product of well-characterized (S)-selective hydroxynitrile lyases such as HbHNL from Hevea brasiliensis, while the (R)-enantiomer requires distinct R-selective biocatalysts that may not accept 2-furaldehyde as a substrate at all [2][3]. Substituting the racemate eliminates stereochemical purity and introduces an enantiomeric impurity that can compromise catalytic asymmetric transformations and pharmacological profiles [1].

Differentiation Evidence: (S)-Enantiomer vs. Analogs


Enantiomeric Excess with HbHNL Biocatalysis

The (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL, EC 4.1.2.47) catalyzes the addition of HCN to 2-furaldehyde, yielding (S)-2-hydroxy-2-(2-furyl)acetonitrile with 94% enantiomeric excess (ee) and 89% conversion using free enzyme (30 min) [1]. In a separate study, an R-selective biocatalyst achieved the (R)-enantiomer with >99% ee and 90% isolated yield [2]. This cross-study comparison demonstrates that the (S)-enantiomer is accessed via a robust, well-documented S-selective enzymatic route, while the (R)-enantiomer—though attainable with higher ee under specific conditions—requires a different catalyst system and process optimization.

enantioselective synthesis hydroxynitrile lyase cyanohydrin

Substrate Specificity: HbHNL vs. AtHNL

The S-selective hydroxynitrile lyase from Hevea brasiliensis (HbHNL, EC 4.1.2.47) readily accepts 2-furaldehyde as a substrate, producing the corresponding (S)-cyanohydrin [1]. In contrast, the R-selective hydroxynitrile lyase from Arabidopsis thaliana (AtHNL, EC 4.1.2.10) does not list 2-furaldehyde among its reported substrates; its documented substrate scope includes benzaldehyde, halogenated benzaldehydes, and aliphatic aldehydes but no furan-2-carbaldehyde derivatives [2]. This qualitative substrate-scope divergence indicates that HbHNL is the preferred biocatalyst for accessing optically active furyl cyanohydrins, and by extension that the (S)-enantiomer is the more synthetically accessible form via established enzymatic routes.

substrate specificity hydroxynitrile lyase 2-furaldehyde

HbHNL-Catalyzed Henry Reaction on 2-Furaldehyde

Beyond cyanohydrin formation, HbHNL catalyzes the asymmetric Henry (nitroaldol) reaction between 2-furaldehyde and nitromethane, yielding (1S)-1-furan-2-yl-2-nitroethanol with approximately 90% ee and 60–70% yield [1]. This catalytic promiscuity is not observed with all HNLs and underscores the synthetic utility of the HbHNL/2-furaldehyde system for generating multiple classes of chiral furan-containing intermediates. The (S)-cyanohydrin can thus be viewed as an entry point into a broader chiral furan building-block platform.

Henry reaction nitroalcohol enzyme promiscuity

Enantiomeric Identity Confirmation

The (S)-configuration of the target compound is not an arbitrary designation; it is the direct outcome of the stereochemical preference of HbHNL, whose active-site architecture enforces (S)-selectivity via a three-point binding model (hydrophobic pocket, H-bonds with Ser80/Thr11, electrostatic interaction with Lys236) [1]. The racemic mixture (CAS 932-29-6) and the (R)-enantiomer (CAS 121986-08-1) are chemically distinct entities with separate CAS registrations, and their substitution for the (S)-form introduces uncontrolled stereochemical variables that can invalidate chiral HPLC methods, alter reaction diastereoselectivity, and compromise bioactivity data [2]. Procurement of the correct enantiomer is thus a quality-control imperative.

chiral purity enantiomeric identity biocatalysis

Applications of (S)-Hydroxy(2-furanyl)acetonitrile


Enzymatic Production as Chiral API Building Block

Using immobilized HbHNL in a sol-gel matrix, (S)-hydroxy(2-furanyl)acetonitrile can be produced at 94% ee and 89% conversion from 2-furaldehyde and HCN [1]. This optically active cyanohydrin serves as a precursor for α-hydroxy acids, β-amino alcohols, and other chiral intermediates required in active pharmaceutical ingredient (API) synthesis. The established immobilization protocol (sol-gel or CLEA) enables catalyst recycling and process scalability.

Chemoenzymatic Platform for Nitroalcohol Synthesis

The same HbHNL enzyme that produces the (S)-cyanohydrin also catalyzes the asymmetric Henry reaction on 2-furaldehyde, affording (1S)-1-furan-2-yl-2-nitroethanol with ~90% ee [1]. This chemoenzymatic promiscuity allows a single biocatalyst to generate two distinct chiral building blocks from the same aldehyde feedstock, streamlining synthetic route design for complex furan-containing targets.

Chiral HPLC Method Development

The distinct stereochemical identity of (S)-hydroxy(2-furanyl)acetonitrile (CAS 10017-07-9) relative to its (R)-enantiomer (CAS 121986-08-1) and racemate (CAS 932-29-6) makes it an essential reference standard for chiral HPLC method development and enantiomeric purity determination in quality control laboratories [2]. Its well-defined InChI Key and CAS registration support unambiguous analytical identification.

Asymmetric Synthesis of β-Amino Alcohols

The (S)-cyanohydrin functionality can be transformed via nitrile reduction or nucleophilic addition to yield chiral β-amino alcohols bearing a furan ring—a motif found in bioactive natural products and pharmaceutical candidates. The 94% ee of the enzymatically produced starting material [1] ensures that downstream stereochemical integrity is maintained, reducing the need for costly chiral separation steps later in the synthesis.

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